Comparative α4β1 Integrin Potency: TCS 2314 vs. Clinical-Stage and Research-Grade Antagonists
Inhibition of α4β1 integrin function is a key mechanism for modulating inflammatory cell adhesion. In a head-to-head comparison using the same cell adhesion assay (soluble VCAM-1 binding to G2 ALL cells), TCS 2314 (IC50=4.4 nM) demonstrates significantly greater potency than the clinical-stage dual antagonist firategrast (IC50=198 nM) . A subsequent study validated this finding, reporting firategrast's IC50 at 198 nM while noting that CWHM-823 (4 nM) was 50-fold more potent and BIO-5192 (0.7 nM) was over 280-fold more potent in the same assay, placing TCS 2314 in a distinct potency tier [1].
| Evidence Dimension | VLA-4 (α4β1) Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 4.4 nM |
| Comparator Or Baseline | Firategrast: IC50 = 198 nM; BIO-5192: IC50 = 0.7-1.8 nM; TR-14035: IC50 = 87 nM |
| Quantified Difference | TCS 2314 is 45-fold more potent than firategrast, 22-fold less potent than BIO-5192, and 20-fold more potent than TR-14035. |
| Conditions | Binding inhibition of soluble VCAM-1/Fc chimera to α4β1-expressing G2 ALL cells. |
Why This Matters
Selecting a compound with appropriate potency is critical; TCS 2314's IC50 is low enough for robust inhibition in vitro without the extreme potency of agents like BIO-5192, which may induce undesired or pleiotropic effects in complex experimental systems.
- [1] Knihovny.cz. Generation and Characterization of Novel VLA-4 Inhibitors for Stem Cell Mobilization in Combination with a CXCR2 Agonist. View Source
